Cas no 893920-55-3 (6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one structure
893920-55-3 structure
Product Name:6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
CAS No:893920-55-3
MF:C19H16ClN5O
MW:365.816242218018
CID:5987526
PubChem ID:7476445
Update Time:2025-10-31

6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
    • 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
    • 6-(4-chlorobenzyl)-3-(3,4-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
    • AKOS024616012
    • F1876-0946
    • 893920-55-3
    • 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • Inchi: 1S/C19H16ClN5O/c1-12-3-8-16(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3
    • InChI Key: HGFYWVZUEDLDHK-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=C(Cl)C=C2)C(=O)C2N=NN(C3=CC=C(C)C(C)=C3)C=2N=1

Computed Properties

  • Exact Mass: 365.1043378g/mol
  • Monoisotopic Mass: 365.1043378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 63.4Ų

6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one Pricemore >>

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Additional information on 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

Recent Advances in the Study of 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893920-55-3)

The compound 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893920-55-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its triazolopyrimidinone core, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one to enhance its pharmacological profile. Researchers have employed advanced synthetic methodologies, including microwave-assisted synthesis and catalytic C-H activation, to improve yield and purity. These efforts have resulted in the development of derivatives with improved solubility and bioavailability, which are critical for in vivo applications.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits potent inhibitory effects against specific kinase targets implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one effectively inhibits the activity of protein kinase B (Akt) with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for the development of novel anticancer therapies.

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways involved in apoptosis and cell proliferation. Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins, highlighting the importance of the chlorophenyl and dimethylphenyl substituents in maintaining high affinity and selectivity. These structural insights are invaluable for the rational design of next-generation inhibitors.

Pharmacokinetic studies have also been conducted to evaluate the compound's ADME (absorption, distribution, metabolism, and excretion) properties. Results indicate that 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one exhibits favorable metabolic stability and moderate plasma protein binding, making it a promising candidate for further preclinical development. However, challenges such as limited oral bioavailability and potential off-target effects remain to be addressed.

In conclusion, the latest research on 6-(4-chlorophenyl)methyl-3-(3,4-dimethylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one (CAS: 893920-55-3) underscores its therapeutic potential, particularly in the fields of oncology and inflammation. Ongoing studies are focused on optimizing its chemical structure and evaluating its efficacy in animal models. With continued advancements, this compound may pave the way for the development of novel small-molecule therapeutics.

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